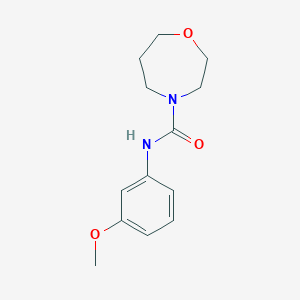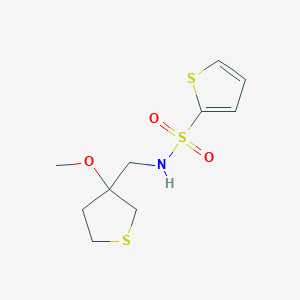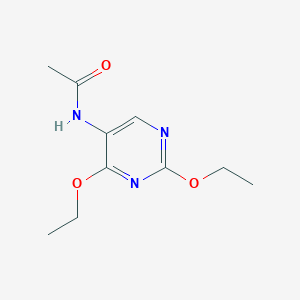
N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide is a chemical compound that belongs to the class of oxazepanes This compound is characterized by the presence of a 1,4-oxazepane ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom The 3-methoxyphenyl group is attached to the nitrogen atom of the oxazepane ring, and a carboxamide group is attached to the fourth position of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide typically involves the reaction of 3-methoxyaniline with a suitable oxazepane precursor. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of a base, such as sodium hydride, in a polar aprotic solvent like tetrahydrofuran (THF). The reaction mixture is typically heated to promote cyclization and formation of the oxazepane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl-1,4-oxazepane-4-carboxamide.
Reduction: Formation of N-(3-methoxyphenyl)-1,4-oxazepane-4-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: Another compound with a 3-methoxyphenyl group, but with different structural features and applications.
Indole derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Uniqueness
N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide is unique due to its specific oxazepane ring structure combined with the 3-methoxyphenyl and carboxamide groups. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-5-2-4-11(10-12)14-13(16)15-6-3-8-18-9-7-15/h2,4-5,10H,3,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGPALFMPLGRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2655860.png)
![N'-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2655861.png)
![2-(4-fluorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2655865.png)
![6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B2655867.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2655870.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2655873.png)



![1-(3,5-difluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}methanesulfonamide](/img/structure/B2655879.png)

![3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2655883.png)
